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Compound of Interest

Compound Name: (R)-1-(pyridin-4-yl)ethanol

Cat. No.: B152116

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral alcohol (R)-1-(pyridin-4-yl)ethanol, a valuable building block in pharmaceutical and
materials science research. The document is intended for researchers, scientists, and drug
development professionals, presenting Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data in a clear, structured format, alongside detailed experimental
protocols.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for (R)-1-(pyridin-
4-yl)ethanol.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
8.50-8.60 Doublet - 2H Pyridine H-2, H-6
7.30-7.40 Doublet - 2H Pyridine H-3, H-5
4.85-4.95 Quartet - 1H CH-OH
3.80-4.00 Singlet (broad) - 1H OH
1.45-1.55 Doublet - 3H CHs

Data sourced from Smolecule[1]

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)

Chemical Shift (6) ppm Assignment

~155 Pyridine C-4

~150 Pyridine C-2, C-6

~121 Pyridine C-3, C-5
68-70 Chiral Carbon (CH-OH)
~25 Methyl Carbon (CHs)

Data sourced from Smolecule[1]

Table 3: Infrared (IR) Spectroscopy Data
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Frequency (cm™?) Interpretation

3300 (broad) O-H stretch

2970-2850 C-H stretch (aliphatic)

~1600, ~1500 C=C and C=N stretching (pyridine ring)
~1050 C-O stretch

Note: Specific peak values for (R)-1-(pyridin-4-yl)ethanol are not readily available in the
searched literature. The provided data represents typical ranges for the functional groups

present.

Table 4: Mass Spectrometry (MS) Data

m/z Interpretation

123 Molecular ion [M]*

108 [M - CHs]*

78 [CsHaN]* (pyridyl fragment)

Note: Experimental mass spectrometry data for (R)-1-(pyridin-4-yl)ethanol is not readily
available in the public domain. The data presented is predicted based on the structure and
common fragmentation patterns of similar compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of (R)-1-(pyridin-4-
yl)ethanol in a suitable deuterated solvent, such as chloroform-d (CDCIs). The solution is then
transferred to an NMR tube. *H and 3C NMR spectra are recorded on a 400 MHz
spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal

standard, typically tetramethylsilane (TMS).
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Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.
For a solid sample like (R)-1-(pyridin-4-yl)ethanol, the Attenuated Total Reflectance (ATR)
technique is commonly employed. A small amount of the solid is placed directly on the ATR
crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the
range of 4000-400 cm™1,

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas
chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.
For GC-MS analysis, the sample is vaporized and then ionized, typically by electron impact
(El). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound.

Data Acquisition Data Analysis & Interpretation

Mass Spectrometer Mass Spectrum
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A generalized workflow for spectroscopic analysis.
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This guide serves as a foundational resource for professionals engaged in chemical synthesis
and analysis, providing key data and procedural insights for the characterization of (R)-1-
(pyridin-4-yl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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